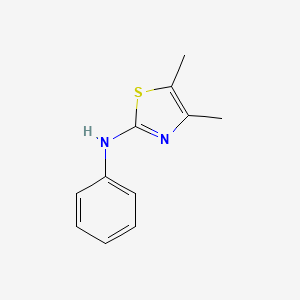

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-9(2)14-11(12-8)13-10-6-4-3-5-7-10/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEUBKVMWGDELMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Characterization Techniques for 4,5 Dimethyl N Phenyl 1,3 Thiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

In a ¹H NMR spectrum, the protons of 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine would exhibit signals in distinct regions corresponding to their chemical environments.

Phenyl Protons: The five protons on the N-phenyl group are expected to appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shifts and coupling patterns would depend on the electronic effects transmitted through the amine linkage.

Methyl Protons: The two methyl groups attached to the thiazole (B1198619) ring at positions C4 and C5 would each produce a singlet. These are anticipated in the aliphatic region, likely around δ 2.1-2.4 ppm.

Amine Proton (N-H): The proton on the secondary amine would appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It could range from δ 5.0 to 9.0 ppm and may undergo deuterium (B1214612) exchange.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For related 2-aminothiazole (B372263) structures, characteristic chemical shifts have been reported which can be used to predict the spectrum of the title compound. researchgate.net

Thiazole Ring Carbons: The carbon atom at the C2 position, bonded to two nitrogen atoms, is expected to be the most downfield of the ring carbons, typically appearing around δ 160-170 ppm. The C4 and C5 carbons, being part of a double bond and substituted with methyl groups, would resonate at approximately δ 110-145 ppm.

Phenyl Ring Carbons: The carbons of the phenyl ring would generate signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the nitrogen (ipso-carbon) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

Methyl Carbons: The two methyl carbons are expected to appear in the upfield region of the spectrum, typically between δ 10 and 20 ppm.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment, for instance, would reveal long-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include those between the N-H proton and the phenyl carbons, as well as the C2 carbon of the thiazole ring. Correlations between the methyl protons and the C4 and C5 carbons would definitively confirm their positions on the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group/Bond |

| N-H Stretching | 3300 - 3500 | Secondary Amine (N-H) |

| C-H Stretching (Aromatic) | 3000 - 3100 | Phenyl Ring (C-H) |

| C-H Stretching (Aliphatic) | 2850 - 3000 | Methyl Groups (C-H) |

| C=N Stretching | 1610 - 1650 | Thiazole Ring |

| C=C Stretching | 1450 - 1600 | Phenyl and Thiazole Rings |

| C-N Stretching | 1250 - 1350 | Aryl Amine |

| C-S Stretching | 600 - 800 | Thiazole Ring |

The stretching vibration of the secondary amine (N-H) bond is a key diagnostic peak. nih.gov Aromatic and aliphatic C-H stretches appear at higher frequencies, while the stretching vibrations of the C=N and C=C double bonds within the thiazole and phenyl rings are found in the fingerprint region. nih.gov The presence of a C-S bond would be confirmed by absorptions at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₁H₁₂N₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (204.29 g/mol ).

The fragmentation pattern upon electron ionization would likely involve characteristic cleavages of the thiazole and phenyl components. Common fragmentation pathways for related thiazole compounds include the rupture of the heterocyclic ring and the loss of substituents.

| Expected Fragment Ion (m/z) | Possible Neutral Loss / Fragment Structure |

| 204 | Molecular Ion [M]⁺ |

| 203 | [M-H]⁺ |

| 112 | [C₅H₆NS]⁺ (cleavage of the N-phenyl bond) |

| 93 | [C₆H₅NH₂]⁺ (aniline radical cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

The fragmentation could be initiated by the loss of a hydrogen atom or by cleavage of the bond between the phenyl group and the amine nitrogen. The stability of the resulting phenyl and thiazole cations would influence the relative abundance of the observed peaks in the mass spectrum.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise data on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of related structures provides insight into the expected molecular geometry.

Studies on similar 2-aminothiazole derivatives show that the thiazole ring is essentially planar. The bond lengths within the ring, such as C-S and C=N, are consistent with those of a heterocyclic aromatic system. A key structural parameter would be the dihedral angle between the plane of the thiazole ring and the plane of the N-phenyl group. In many related structures, this angle is significantly non-zero, indicating a twisted conformation to minimize steric hindrance. Intermolecular hydrogen bonding involving the amine proton (N-H) and the thiazole nitrogen atom of an adjacent molecule is a common feature in the crystal packing of such compounds, often leading to the formation of dimers or extended chain motifs.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of organic compounds, enabling the separation, identification, and quantification of components within a mixture. For this compound, both HPLC and GC-MS serve as robust methods for ensuring the quality of the synthesized compound and for tracking the conversion of reactants to products during its formation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase and a liquid mobile phase.

Research Findings: In the analysis of aminothiazole derivatives, reversed-phase HPLC is a commonly employed method. d-nb.inforesearchgate.net A typical HPLC system for the analysis of this compound would likely utilize a C18 column, which contains a non-polar stationary phase. d-nb.inforesearchgate.net The mobile phase is generally a mixture of an aqueous component, often with a pH modifier like orthophosphoric acid or formic acid, and an organic solvent such as acetonitrile (B52724) or methanol. d-nb.inforesearchgate.net

The composition of the mobile phase is a critical parameter that is optimized to achieve a satisfactory separation of the main compound from any impurities or starting materials in a reasonable timeframe. nih.gov Detection is commonly performed using a UV detector, as the aromatic and thiazole rings in the molecule are expected to absorb UV light at specific wavelengths. d-nb.info For instance, a novel aminothiazole was detected at 272 nm. researchgate.net The retention time of the compound under specific chromatographic conditions is a key identifier, and the area under the peak is proportional to its concentration, allowing for quantitative purity assessment. nih.gov

Below is an interactive data table summarizing typical HPLC conditions that could be applied for the analysis of this compound, based on methods for analogous compounds.

| Parameter | Typical Value | Rationale |

| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to non-polar organic molecules based on hydrophobic interactions. d-nb.inforesearchgate.net |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and 0.1% v/v Orthophosphoric Acid in Water | Acetonitrile is a common organic modifier, and the acidic aqueous phase helps to ensure consistent ionization of the analyte. d-nb.inforesearchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. d-nb.inforesearchgate.net |

| Detection | UV-Vis at a specific wavelength (e.g., 272 nm) | The conjugated system of the thiazole and phenyl rings allows for strong UV absorbance, enabling sensitive detection. d-nb.info |

| Injection Volume | 10 - 20 µL | A typical volume for analytical HPLC to avoid column overloading. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be considered, GC-MS can provide invaluable information about its molecular weight and fragmentation pattern, which is a unique fingerprint of the molecule.

Research Findings: In GC-MS analysis, the sample is first vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured, producing a mass spectrum.

For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight. In the analysis of similar heterocyclic compounds, the observation of the protonated molecular ion (MH+) is also common. acs.org The fragmentation pattern would likely involve cleavage of the bonds within the thiazole ring and the N-phenyl group, providing structural confirmation. The identification of characteristic fragments is a key aspect of structural elucidation by GC-MS. acs.org

Below is an interactive data table detailing the expected GC-MS data for this compound.

| Parameter | Expected Observation | Significance |

| Molecular Ion Peak (M+) | m/z corresponding to the molecular formula C11H12N2S | Confirms the molecular weight of the compound. |

| Key Fragmentation Ions | Fragments corresponding to the loss of methyl groups, cleavage of the thiazole ring, and fragments of the phenylamine moiety. | Provides a unique fragmentation pattern that serves as a fingerprint for the compound, aiding in its unambiguous identification. The fragmentation pattern can also help in the structural elucidation of unknown related impurities. acs.org |

| Retention Time | A specific time under defined GC conditions (e.g., column type, temperature program). | Serves as an identifier for the compound in a mixture and can be used for quantitative analysis when calibrated with standards. |

Advanced Computational and Theoretical Investigations of 4,5 Dimethyl N Phenyl 1,3 Thiazol 2 Amine

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic and structural properties of molecular systems. For derivatives of 2-aminothiazole (B372263), DFT calculations, often utilizing the B3LYP functional with various basis sets, have been instrumental in understanding their behavior.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of thiazole (B1198619) derivatives is a critical first step in computational analysis. For similar compounds, geometry optimization has been successfully performed using DFT methods. These calculations help in determining the most stable conformation of the molecule by finding the minimum energy structure on the potential energy surface. For instance, studies on related benzothiazole (B30560) derivatives have shown that DFT calculations are consistent with X-ray diffraction data, providing confidence in the optimized geometries. mdpi.comresearchgate.net The planarity and torsion angles of the rings are key parameters determined through this process. In a related compound, the dihedral angle between the thiazole and pyrimidine (B1678525) rings was found to be 4.02 (9)°. nih.gov For another thiazole derivative, the donor methoxyphenyl group was found to deviate from planarity with the thiazole azo moiety by approximately 38°. semanticscholar.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in describing the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov For a related 5-phenyl-1,3,4-thiadiazole-2-amine derivative, the HOMO-LUMO gap was calculated to be 1.94 eV, indicating efficient electronic transitions. researchgate.net In another study on a different thiazole derivative, the negative energies of the HOMO and LUMO orbitals indicated the stability of the molecule. researchgate.net The HOMO is typically spread over the electron-donating parts of the molecule, while the LUMO is localized on the electron-accepting regions. semanticscholar.org

Table 1: Frontier Molecular Orbital Data for a Related Thiazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 1.94 researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. Green areas signify neutral potential. MEP analysis of related thiazole compounds has helped in identifying the reactive sites within the molecules. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule. It examines the interactions between filled and vacant orbitals, which can be quantified as stabilization energies. These interactions, particularly the delocalization of electron density from a filled Lewis-type orbital to an empty non-Lewis-type orbital, are indicative of intramolecular charge transfer and contribute to the stability of the molecule. NBO analysis has been effectively used to study the hyperpolarizability and structure-property relationships in thiazole analogs. semanticscholar.org

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations using DFT are a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can correlate theoretical data with experimental spectra, leading to a more accurate understanding of the molecular structure. For related benzothiazole derivatives, DFT methods like B3LYP have been shown to be superior to other approaches for predicting vibrational frequencies. mdpi.comresearchgate.net These calculations help in the precise assignment of vibrational bands to specific functional groups and vibrational modes within the molecule.

NMR Chemical Shift Prediction using Gauge Including Atomic Orbitals (GIAO) and DFT

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a widely used and accurate approach for predicting the NMR chemical shifts of molecules. This computational technique allows for the theoretical calculation of 1H and 13C NMR spectra, which can then be compared with experimental data for structure verification. While specific GIAO DFT data for 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine is not available in the search results, this method has been successfully applied to characterize a wide range of heterocyclic compounds, including various thiazole derivatives. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Identification of Putative Biological Targets

Direct molecular docking studies identifying specific biological targets for this compound are not prominently documented. However, research on analogous 4-phenyl-1,3-thiazol-2-amine scaffolds has suggested potential targets. For instance, studies on similar compounds have pointed towards enzymes such as S-methyl-5-thioadenosine phosphorylase, which is involved in the metabolism of Leishmania, as a possible target. nih.gov Other research on thiazole derivatives has identified potential interactions with targets like estrogen receptors (ERs), which are significant in the development of breast cancer, and various kinases that play crucial roles in cell signaling pathways. nih.govresearchgate.net For example, derivatives of N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine have been investigated as potential inhibitors of Candida albicans sterol 14-α demethylase (CYP51) and Mycobacterium tuberculosis enoyl reductase (InhA). researchgate.net

Prediction of Binding Modes and Affinities

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The analysis of key intermolecular interactions is fundamental to understanding the stability of a ligand-protein complex. While specific analyses for this compound are scarce, general principles of molecular interactions can be applied. The structure of this compound, featuring a phenyl ring and a thiazole ring, suggests the potential for π-stacking interactions with aromatic residues in a protein's binding site. The amine group and the nitrogen atom in the thiazole ring can act as hydrogen bond donors and acceptors, respectively.

For related compounds, such as certain dihydrothiazole derivatives, hydrogen bonds have been observed between the thiazole nitrogen and amino acid residues like ASN 308 in the active site of PBP4. nih.gov The stability of such complexes is often governed by a combination of hydrogen bonds and hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of conformational changes and the stability of ligand-protein complexes. There are no specific MD simulation studies found for this compound in the available literature. However, MD simulations have been employed for other thiazole derivatives to assess the stability of their binding to target proteins. Such studies typically analyze parameters like the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) to confirm the stability of the docked complex.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations are used to determine the electronic structure and properties of molecules, which can then be used to predict their reactivity.

Global and Local Reactivity Indices (e.g., Fukui Functions)

Specific calculations of global and local reactivity indices, such as Fukui functions, for this compound are not reported in the searched literature. Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. For other heterocyclic compounds, Density Functional Theory (DFT) has been used to calculate these parameters. These calculations help in understanding the molecule's reactivity and potential interaction sites. The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are also obtained from DFT calculations, provide information about the electron-donating and electron-accepting abilities of a molecule, respectively.

Theoretical Insights into Aromaticity and Electronic Delocalization in the Thiazole Ring

The concept of aromaticity, a cornerstone of organic chemistry, is pivotal to understanding the stability and reactivity of heterocyclic compounds. In the case of this compound, the thiazole nucleus is the focal point of aromatic character. Theoretical and computational chemistry provide powerful tools to dissect the electronic structure of this ring system, offering insights into the delocalization of π-electrons that underpin its aromatic nature.

Computational methods allow for a quantitative assessment of aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) are two of the most widely employed metrics. researchgate.net HOMA analysis evaluates the degree of bond length equalization within the ring, with a value of 1 indicating a fully aromatic system like benzene. NICS calculations, on the other hand, probe the magnetic shielding at the center of the ring; negative values are indicative of aromaticity, while positive values suggest anti-aromaticity.

The substituents on the thiazole ring of this compound play a crucial role in modulating its electronic properties and, consequently, its aromaticity. The two methyl groups at the C4 and C5 positions are electron-donating through an inductive effect and hyperconjugation. msu.edustackexchange.com This electron donation increases the electron density within the thiazole ring, which can enhance its aromatic character. researchgate.net Studies on substituted heterocycles have shown that electron-donating groups generally lead to an increase in the aromaticity of the ring system. researchgate.net

Table 1: Representative Computational Aromaticity Indices for Substituted Thiazole Rings

| Aromaticity Index | Unsubstituted Thiazole (Representative) | Substituted Thiazole (Qualitative Effect of Substituents) |

| HOMA | ~0.7-0.8 | Increased by electron-donating groups (e.g., methyl). researchgate.net |

| NICS(0) (ppm) | Negative | Becomes more negative with electron-donating groups. |

| NICS(1) (ppm) | Negative | Becomes more negative with electron-donating groups. |

Note: The values presented in this table are representative and intended for illustrative purposes. Actual computational results for this compound may vary. The qualitative effects are based on established principles of substituent effects on heterocyclic aromaticity.

The electronic delocalization in the thiazole ring of the title compound is therefore a finely tuned interplay between the inherent aromaticity of the thiazole nucleus and the electronic contributions of the dimethyl and N-phenyl substituents. The electron-donating methyl groups are expected to enhance the π-electron density and delocalization within the ring. The N-phenylamino group at the C2 position further influences the electronic landscape, with the nitrogen's lone pair participating in the resonance of the ring. This extensive electronic delocalization is a key determinant of the molecule's stability, reactivity, and its potential for various chemical interactions.

Exploration of Biological Activities and Mechanisms of Action for 4,5 Dimethyl N Phenyl 1,3 Thiazol 2 Amine and Analogs

Investigation of Anticancer Activity Profiles within Thiazole-2-amine Scaffolds

The 2-aminothiazole (B372263) core is a recognized pharmacophore in the development of novel anticancer agents. mdpi.com Derivatives of this scaffold have demonstrated a range of cytotoxic activities against various cancer cell lines, operating through diverse mechanisms of action.

Modulation of Key Regulatory Proteins (e.g., Cyclin-Dependent Kinases, specifically CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer. Consequently, CDKs have emerged as significant targets for anticancer drug development. Certain 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as highly potent and selective inhibitors of CDK9. nih.gov One such compound demonstrated a half-maximal inhibitory concentration (IC50) of 7 nM against CDK9, with over 80-fold selectivity compared to CDK2. nih.gov The inhibition of CDK9 by these compounds leads to the downregulation of anti-apoptotic proteins, thereby promoting programmed cell death in cancer cells. nih.gov Structural studies have revealed that these inhibitors bind to the ATP-binding site of CDK9, with specific interactions contributing to their potency and selectivity. acs.org

Induction of Programmed Cell Death Pathways

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have highlighted the ability of thiazole-2-amine derivatives to trigger this process in cancer cells. For instance, novel 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Selected compounds from this series were found to induce apoptosis in A549 human lung adenocarcinoma cells and C6 rat glioma cells. nih.gov Specifically, one compound induced apoptosis in 23.5% of A549 cells, while another led to apoptosis in 37.5% of C6 cells. nih.gov The apoptotic process is often associated with the activation of caspases and changes in the expression of regulatory proteins like those in the Bcl-2 family. nih.gov

Interactions with Cellular Structural Components (e.g., Tubulin)

Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. A number of N,4-diaryl-1,3-thiazole-2-amines have been designed and synthesized as tubulin inhibitors. nih.gov These compounds have shown potent antiproliferative activity against various human cancer cell lines. nih.gov One of the most active compounds in a particular study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, was found to potently inhibit tubulin polymerization and disrupt microtubule dynamics in a manner similar to the known tubulin inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov Molecular docking studies have suggested that these thiazole (B1198619) derivatives bind to the colchicine-binding site on tubulin. nih.govmdpi.com

Assessment of Antimicrobial Potency of Thiazole-2-amine Derivatives

In addition to their anticancer properties, thiazole-2-amine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. researchgate.netjocpr.comresearchgate.netbiointerfaceresearch.comnih.govmdpi.com

Antibacterial Efficacy against Diverse Pathogenic Strains

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. Thiazole derivatives have emerged as a promising class of compounds in this regard. biointerfaceresearch.com A variety of 2-aminothiazole derivatives have been synthesized and shown to possess in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netjocpr.com For example, a series of novel thiazole derivatives demonstrated notable activity against pathogenic bacteria, with some compounds showing greater potency than the standard drug ampicillin. biointerfaceresearch.com The antibacterial effects of these compounds have been evaluated against a range of pathogens, including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.netjocpr.comnih.gov The presence of specific substituents on the thiazole ring can significantly influence the antibacterial potency. biointerfaceresearch.com

Antifungal Efficacy against Fungal Organisms

Thiazole-2-amine derivatives have also been investigated for their activity against various fungal pathogens. researchgate.netjocpr.com Several synthesized compounds have displayed in vitro antifungal activity against organisms such as Candida albicans and Aspergillus niger. researchgate.netjocpr.comnih.gov The antifungal activity is often evaluated using methods like the disk-diffusion method, which measures the zone of growth inhibition around the tested compound. researchgate.netjocpr.com Some derivatives have shown strong antifungal activity, comparable to standard antifungal agents. nih.gov The structural features of the thiazole derivatives play a crucial role in determining their antifungal efficacy.

Data Tables

Table 1: Anticancer Activity of Selected Thiazole-2-amine Analogs

| Compound/Analog Class | Target/Mechanism | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | CDK9 Inhibition | Various | Potent and selective inhibition of CDK9, leading to apoptosis. | nih.govacs.org |

| 5-(4-substituted benzylidene)-2-[(4,5-dimethylthiazol-2-yl)amino]thiazol-4(5H)-ones | Apoptosis Induction | A549, C6 | Induction of programmed cell death. | nih.gov |

| N,4-diaryl-1,3-thiazol-2-amines | Tubulin Polymerization Inhibition | Various | Inhibition of tubulin polymerization and disruption of microtubule dynamics. | nih.gov |

Table 2: Antimicrobial Activity of Thiazole-2-amine Derivatives

| Derivative Class | Pathogen Type | Example Pathogens | Observed Effect | Reference(s) |

| 2-Aminothiazole derivatives | Bacteria | Bacillus subtilis, Escherichia coli, Staphylococcus aureus | In vitro antibacterial activity against Gram-positive and Gram-negative bacteria. | researchgate.netjocpr.combiointerfaceresearch.com |

| 2-Aminothiazole derivatives | Fungi | Candida albicans, Aspergillus niger | In vitro antifungal activity. | researchgate.netjocpr.comnih.gov |

Elucidation of Proposed Molecular Targets and Pathways in Antimicrobial Action

Thiazole derivatives exhibit their antimicrobial effects through various mechanisms, often targeting essential bacterial processes. The mode of action can be broadly categorized into the inhibition of cell wall synthesis, disruption of cell membrane integrity, interference with nucleic acid and protein synthesis, and inhibition of metabolic pathways. jchemrev.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophilic and hydrophobic properties, may facilitate their embedding within microbial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com

A key mechanism of action for some thiazole derivatives is the inhibition of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death. For instance, certain 2,4-disubstituted 1,3-thiazole derivatives have demonstrated potent inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Molecular docking studies have suggested that some thiazole derivatives may act by inhibiting the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov Another proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.gov

The antimicrobial activity of thiazole derivatives is often influenced by the nature and position of substituents on the thiazole ring. For example, the presence of a nitro group on a phenyl substituent has been shown to enhance activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Studies on Anti-inflammatory Effects of Thiazole-Containing Compounds

The thiazole scaffold is a key feature in several compounds with significant anti-inflammatory properties. wisdomlib.orgacs.org These compounds often act by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). tandfonline.com Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, which are involved in the synthesis of prostaglandins (B1171923), key mediators of inflammation. acs.org

Darbufelone, a thiazole derivative, has been identified as a dual inhibitor of both the COX and LOX pathways, reducing the production of prostaglandins and leukotrienes. tandfonline.com Research on other thiazole derivatives has shown that substitutions on the thiazole ring can significantly influence their anti-inflammatory activity. For example, some studies have indicated that an amino group at the para position of a phenyl ring attached to the thiazole can increase anti-inflammatory effects. researchgate.net

The anti-inflammatory potential of synthesized thiazole derivatives is often evaluated using in vitro methods, such as the inhibition of protein denaturation. acs.org In one study, a series of thiazole-based hydrazide derivatives were tested, with some compounds showing promising activity. acs.org The presence of electron-withdrawing or electron-donating groups, as well as heterocyclic substitutions, can affect the anti-inflammatory activities of thiazole derivatives. researchgate.net

Table 1: Anti-inflammatory Activity of Selected Thiazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound Series | Test Method | Key Findings | Reference |

|---|---|---|---|

| Thiazole-based hydrazides | Inhibition of protein (bovine albumin) denaturation | Compounds showed IC50 values in the range of 46.29–100.60 μg/mL. | acs.org |

| Substituted phenyl thiazoles | Carrageenan-induced rat paw edema | Nitro-substituted thiazole derivatives showed significant reductions in paw volume. | wisdomlib.org |

| 4-Benzyl-1,3-thiazole derivatives | Carrageenan-induced rat paw edema | Carbalkoxy amino series showed better activity than the phenyl amino series. | tandfonline.comnih.gov |

| Thiazolylpyrazoles | Carrageenan-induced rat paw edema | Compounds with a halogen substituent generally showed better activity. | longdom.org |

Antileishmanial Activity and Molecular Target Identification in Thiazole Amines

Leishmaniasis is a parasitic disease for which current treatments have limitations, including high toxicity, driving the search for new therapeutic agents. nih.gov Thiazole amines, particularly 4-phenyl-1,3-thiazol-2-amines, have emerged as promising scaffolds for the development of new antileishmanial drugs. nih.govscielo.br

In a study investigating a series of 4-phenyl-1,3-thiazol-2-amines, several compounds exhibited significant activity against the promastigote forms of Leishmania amazonensis, along with good selectivity indexes when tested against mammalian cell lines. researchgate.netnih.gov This suggests that the 4-phenyl-1,3-thiazol-2-amine scaffold is a viable starting point for designing new antileishmanial compounds. nih.gov The antiprotozoal potential of the 2-aminothiazole ring has been increasingly recognized in recent research. nih.gov

**Table 2: Antileishmanial Activity of 4-Phenyl-1,3-thiazol-2-amine Analogs against L. amazonensis*** *This is an interactive table. You can sort and filter the data.

| Compound | IC50 (μM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 6 | 20.78 | 5.69 | researchgate.netnih.gov |

| Compound 3 | 46.63 | 26.11 | researchgate.netnih.gov |

| Compound 4 | 53.12 | 4.80 | researchgate.netnih.gov |

To understand the mechanism of antileishmanial action, molecular modeling and target fishing studies have been employed. For the 4-phenyl-1,3-thiazol-2-amines, these studies have identified S-methyl-5-thioadenosine phosphorylase (MTAP) as a potential molecular target. nih.govscielo.brnih.gov MTAP is a key enzyme in the polyamine biosynthesis pathway, which is essential for cell growth and proliferation through its role in nucleotide production. scielo.brresearchgate.net

The MTAP enzyme in Leishmania parasites presents structural differences compared to its human counterpart, making it a potential target for selective drug development. nih.gov While the initial target fishing pointed to the human isoform of MTAP, the findings provide a valuable direction for future research, including homology modeling of the Leishmania enzyme to design more potent and selective inhibitors. scielo.br The polyamine biosynthetic pathway is considered an important target as it is essential for parasite survival and differs significantly from that of mammalian hosts. researchgate.net

Antitubercular Research Potential of Thiazole Scaffolds

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, with the rise of multidrug-resistant strains necessitating the discovery of new drugs. thieme-connect.combohrium.comresearchgate.net Thiazole-based compounds have emerged as a promising class of antitubercular agents. thieme-connect.combohrium.comresearchgate.net These compounds can target key bacterial enzymes, disrupt cell wall synthesis, and interfere with essential metabolic pathways. thieme-connect.combohrium.com

The 2-aminothiazole structure, in particular, has shown activity against M. tuberculosis. nih.gov Research has explored various substitutions at the C-2 and C-4 positions of the thiazole ring to optimize activity. While the C-2 position allows for a range of lipophilic substitutions, the C-4 position and the thiazole core appear more sensitive to modifications. nih.gov Some 2-aminothiazole derivatives have achieved sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis. nih.gov

Other related scaffolds, such as 1,3,4-thiadiazoles and imidazo (B10784944) thieme-connect.comwisdomlib.orgbohrium.comthiadiazoles, have also demonstrated significant anti-TB activity. cbijournal.com For instance, certain N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives have shown excellent activity against the M. tuberculosis H37Rv strain. researchgate.net

Table 3: Antitubercular Activity of Selected Thiazole and Thiadiazole Derivatives This is an interactive table. You can sort and filter the data.

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazoles | M. tuberculosis growth | Sub-micromolar MICs achieved. | nih.gov |

| Imidazo thieme-connect.comwisdomlib.orgbohrium.comthiadiazoles | M. tuberculosis H37Rv | Significant activity with MICs from 1.6 to 6.25 µg/mL. | cbijournal.com |

| N-Cyclohexyl-5-phenyl-1,3,4-thiadiazol-2-amine derivatives | M. tuberculosis H37Rv | Compound C5 showed excellent activity at 1.6 µg/mL. | researchgate.net |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | M. tuberculosis | Good activity against drug-susceptible and drug-resistant strains. | nih.gov |

Broader Pharmacological Spectrum of 1,3-Thiazole Derivatives

Beyond the activities already discussed, the 1,3-thiazole scaffold is the foundation for compounds with a wide range of other pharmacological effects. thieme-connect.comresearchgate.netnih.govacs.orgbohrium.com The versatility of this heterocyclic system has led to its investigation in numerous therapeutic areas. nih.govresearchgate.net

Thiazole derivatives have been explored for their potential as:

Anticancer agents: Some thiazole-containing drugs, such as Dasatinib, are used in cancer therapy. sysrevpharm.org Research has shown that these compounds can induce apoptosis in cancer cells.

Antiviral agents: The thiazole ring is present in antiviral drugs like Ritonavir, which is used to treat HIV. jchemrev.comacs.org

Antidiabetic agents: The FDA-approved drug Pioglitazone, used for treating diabetes, contains a thiazole ring. researchgate.net

Antifungal agents: Thiazole derivatives have shown efficacy against various fungal strains, including Candida species. jchemrev.comsysrevpharm.org

Analgesic and Anticonvulsant agents: The therapeutic potential of thiazoles extends to the central nervous system, with some derivatives showing analgesic and anticonvulsant properties. sysrevpharm.orgfabad.org.tr

The broad spectrum of activity highlights the importance of the 1,3-thiazole scaffold in drug discovery and development, with ongoing research continuing to uncover new therapeutic applications. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 4,5 Dimethyl N Phenyl 1,3 Thiazol 2 Amine Derivatives

Systematic Modification of the N-Phenyl Moiety and its Influence on Biological Activity

The N-phenyl ring of the 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine scaffold serves as a primary site for structural modification to modulate biological activity. The nature, position, and electronic properties of substituents on this ring have been shown to be pivotal determinants of the pharmacological effects of these derivatives.

Positional Effects of Substituents on the Phenyl Ring

The location of substituents on the N-phenyl ring significantly alters the biological activity of thiazole (B1198619) derivatives. Studies on related 2-amino-1,3,4-thiadiazole (B1665364) compounds, for instance, have demonstrated that the position of a chloro substituent on the phenyl ring can drastically change the activity profile. In one such study, the para-chlorinated derivative exhibited the highest activity against certain fungal strains. nih.gov Similarly, for a series of 2-(4-(pyrazol-4-yl) thiazol-2-ylimino)-1,3,4-thiadiazole derivatives, the position of substituents on the phenyl ring was a key factor in their anticancer activity. globalresearchonline.net These findings underscore the importance of the substituent's position in defining the molecule's interaction with its biological target.

Electronic and Steric Effects of Substituents

The electronic properties of substituents on the N-phenyl moiety play a crucial role in the biological activity of 2-aminothiazole (B372263) derivatives. A preliminary structure-activity relationship (SAR) study on benzo[d]thiazole-hydrazones revealed that the antimicrobial activity was dependent on the effect of different substituents on the phenyl ring. science.gov It was observed that electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), tended to increase antibacterial activity. science.gov Conversely, the presence of electron-withdrawing groups like chloro (-Cl), nitro (-NO2), fluoro (-F), and bromo (-Br) was associated with an increase in antifungal activity. science.govnih.gov

In the context of antiplasmodial activity, substitutions on the phenyl ring at the 2-amino position with hydrophobic, electron-withdrawing groups were found to be most effective. researchgate.net However, for other activities, a contrary trend has been noted. For instance, in quinoxalin-2(1H)-one derivatives bearing a 4-aryl-substituted thiazol-2-amine moiety, the introduction of more than one halogen or a potent electron-withdrawing group on the phenyl ring led to a significant loss of antiviral activity. science.gov This suggests that an optimal electron density on the phenyl ring is necessary for certain biological interactions.

Steric factors also come into play. In studies of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, a bulky substituted aniline (B41778) (N-phenyl) moiety was important for potency and selectivity as a CDK9 inhibitor. acs.org The interplay between electronic and steric effects is highlighted in research on 1,3,4-thiadiazole (B1197879) derivatives, where chloro-substituted compounds were more active than their methylated counterparts, indicating that both the electronic nature (electron-withdrawing) and size of the substituent are important. nih.gov

Table 1: Influence of N-Phenyl Substituents on Biological Activity

| Substituent Type | Effect on Activity | Observed Biological Activity | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -OH, -OCH3) | Increase | Antibacterial | science.gov |

| Electron-Withdrawing (e.g., -Cl, -NO2, -F, -Br) | Increase | Antifungal | science.govnih.gov |

| Hydrophobic Electron-Withdrawing | Increase | Antiplasmodial | researchgate.net |

| Multiple Halogens / Strong Electron-Withdrawing | Decrease | Antiviral | science.gov |

Derivatization at the 2-Amino Position of the Thiazole Ring

The 2-amino group of the thiazole core is a versatile handle for chemical modification, allowing for the introduction of various functionalities. The formation of amides and Schiff bases at this position has been extensively explored to investigate the impact on biological activity.

Amide Formation and its Impact on Biological Activity

The conversion of the 2-amino group into an amide linkage is a common and effective strategy in the structural modification of 2-aminothiazole derivatives. nih.gov This modification has been shown to be beneficial for a range of biological activities. For instance, in a series of 2-amino-4-(2-pyridyl) thiazole derivatives, an amide linker between the thiazole scaffold and a substituted phenyl ring was found to be optimal for antimycobacterial activity. researchgate.net

The nature of the acyl group introduced is also critical. Acylation of 2-aminothiazole with various acyl halides has been used to produce a variety of amide derivatives. nih.govmdpi.com In a study on anti-Candida albicans agents, the 2-aminothiazole core was functionalized with different substituted benzamides, heterocyclic amides, and aliphatic amides, highlighting the broad applicability of this modification. nih.gov The introduction of a benzoyl-4-(sulfonylpiperidine) substituent via an amide bond at the 2-amino position of a thiazole ring was a key feature in a potent compound that prolongs NF-κB activation. nih.gov

Table 2: Examples of Amide Derivatives and their Biological Activities

| Scaffold | Modification at 2-Amino Position | Resulting Biological Activity | Reference |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazole | Amide linker to substituted phenyl ring | Antimycobacterial | researchgate.net |

| 2-Amino-4,5-diarylthiazole | Amide formation with various acyl chlorides | Anti-Candida albicans | nih.gov |

| 2-Aminothiazole | Acylation with various acyl halides | Antimicrobial | nih.govmdpi.com |

| 4-(2,5-dimethylphenyl)thiazol-2-amine | Amide linkage to benzoyl-4-(sulfonylpiperidine) | Prolonged NF-κB activation | nih.gov |

Schiff Base Formation

The condensation of the 2-amino group with various aldehydes to form Schiff bases (imines) is another widely employed derivatization strategy. researchgate.netresearchgate.netijfmr.com The resulting azomethine group (-N=CH-) is often crucial for biological activity. researchgate.net Schiff bases derived from 2-aminothiazoles have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and anticancer properties. researchgate.netnih.gov

For example, a series of Schiff bases of 2-aminothiazoles were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. nih.gov In another study, the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with 2-aminothiazole derivatives yielded Schiff bases with notable antibacterial and antifungal activities. nih.gov The formation of Schiff bases and their subsequent metal complexes is also an area of interest, as these complexes can exhibit enhanced biological properties. researchgate.netmdpi.com The reaction is generally reversible and can be catalyzed by acid or base. ijfmr.com

Modifications to the 4,5-Dimethyl Substituents on the Thiazole Core

While modifications at the N-phenyl and 2-amino positions are more common, alterations to the substituents on the thiazole ring itself, such as the 4,5-dimethyl groups, can also influence biological activity. In a study of trisubstituted 2-amino-4,5-diarylthiazole derivatives, different substitutions were introduced at the C4 and C5 positions, which were found to be important for anti-Candida albicans activity. nih.gov

In a separate investigation on compounds that prolong NF-κB activation, the SAR of a lead compound bearing a 2,5-dimethylphenyl substituent at the C4 position of the thiazole ring was explored. nih.gov When this phenyl ring was replaced with smaller, nonpolar aliphatic substituents like methyl, ethyl, or propyl, the resulting compounds were inactive. nih.gov This suggests that a bi-aryl conformation, or at least a larger lipophilic group at this position, may be necessary for this particular activity. This highlights the sensitivity of the biological response to changes on the thiazole core itself.

Bioisosteric Replacement Strategies for the Thiazole Scaffold

In medicinal chemistry, bioisosteric replacement is a crucial strategy for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties while reducing toxicity. nih.gov The thiazole ring, a key pharmacophore in many biologically active compounds, is frequently subjected to such modifications. rsc.org Its replacement with other heterocyclic rings can significantly alter the electronic distribution, hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent molecule. nih.gov

Several heterocycles are recognized as effective bioisosteres for the thiazole scaffold. These replacements aim to mimic the spatial arrangement and electronic properties of the thiazole ring to retain or improve interaction with the biological target.

Common Bioisosteric Replacements for the Thiazole Ring:

Oxadiazoles: 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings are common bioisosteric substitutes for the thiazole moiety. researchgate.net They are employed to modulate molecular properties and can serve as planar aromatic linkers, similar to the thiazole ring. researchgate.net

Thiadiazoles: The 1,3,4-thiadiazole ring is another sulfur-containing heterocycle used as a bioisostere. Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad pharmacological activities and can be considered lead compounds for further development. nih.gov

Triazoles and Tetrazoles: Nitrogen-rich heterocycles like 1,2,3-triazoles and 1H-tetrazoles have been successfully used to replace other rings in thiazole-containing scaffolds to enhance biological activity. unimore.itnih.gov For instance, in one study, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in a series of N-(5-benzylthiazol-2-yl)amide derivatives led to a significant increase in anti-leukemic activity. nih.gov This highlights the impact of subtle electronic and steric changes on potency and selectivity. nih.gov

The thiazole ring itself can also act as a bioisostere for other chemical groups. It has been successfully employed as a replacement for phenyl groups and carbonyl functionalities in various drug design projects. nih.govacs.org

The following table summarizes key bioisosteric replacements for the thiazole ring and their rationale.

| Original Scaffold | Bioisosteric Replacement | Rationale & Outcome |

| Thiazole | 1,2,4-Oxadiazole | Acts as a stable, planar aromatic linker to orient substituents and modulate molecular properties. researchgate.net |

| Thiazole | 1,3,4-Thiadiazole | Serves as a scaffold for compounds with a broad spectrum of pharmacological activities. nih.gov |

| Phenyl Ring | Thiazole Ring | In the development of goniofufurone analogs, replacing a phenyl residue with a thiazole ring resulted in a compound with significantly higher antiproliferative activity. nih.gov |

| Amide/Ester Bonds | 1,2,3-Triazole | The 1,2,3-triazole ring is a well-established bioisostere for amide and ester bonds, offering improved metabolic stability. unimore.it |

| 1H-1,2,3-Triazole | 1H-Tetrazole | In N-(5-benzylthiazol-2-yl)benzamides, this replacement enhanced anti-leukemic activity and selectivity. nih.gov |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification of essential structural features required for a molecule's biological activity. nih.gov This approach can be ligand-based, where a model is derived from a set of known active molecules, or structure-based, utilizing the three-dimensional structure of the target protein. nih.gov For derivatives of this compound, both approaches are instrumental in designing novel compounds with enhanced potency and selectivity.

Ligand-based drug design (LBDD) is particularly valuable when the 3D structure of the biological target is unknown. nih.gov It relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. The process typically involves aligning a set of active compounds to identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov

A typical ligand-based pharmacophore modeling workflow for thiazole derivatives would involve:

Training Set Selection: A diverse set of thiazole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. nih.gov

Conformational Analysis: Generating a representative set of low-energy conformations for each molecule in the training set.

Pharmacophore Model Generation: Identifying common features among the most active compounds to create a 3D pharmacophore hypothesis. nih.gov

Model Validation: The generated model is tested for its ability to distinguish between active and inactive compounds using a test set.

Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases for novel molecules that match the required features. nih.gov

In the context of thiazole-based inhibitors, studies have successfully used ligand-based approaches to identify new active compounds. For example, ligand-based methods followed by molecular docking were used to evaluate a novel series of thiazoles as SIRT2 inhibitors, leading to the identification of a potent new derivative. mdpi.com Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) and pharmacophore modeling have been applied to discover potential topoisomerase inhibitors, with hit molecules containing the benzothiazole (B30560) scaffold. nih.gov

The key pharmacophoric features often identified for 2-aminothiazole derivatives include:

An aromatic/heteroaromatic ring system (the thiazole core).

Hydrogen bond donors and acceptors (the 2-amino group).

Hydrophobic features (substituents at positions 4 and 5, and on the N-phenyl ring).

The following table illustrates a conceptual application of pharmacophore modeling in the design of thiazole derivatives.

| Pharmacophore Feature | Corresponding Structural Element in this compound | Role in Biological Activity |

| Aromatic Ring | Phenyl group, Thiazole ring | π-π stacking interactions with aromatic residues in the target's active site. |

| Hydrogen Bond Donor | Amine (NH) group | Forms crucial hydrogen bonds with acceptor groups in the binding pocket. |

| Hydrophobic Center | 4,5-dimethyl groups | Occupies hydrophobic pockets within the active site, contributing to binding affinity. |

Comparative Analysis with Structurally Similar Thiazole Derivatives for SAR Insights

The structure-activity relationship (SAR) of this compound is best understood by comparing its activity with structurally related analogs. Modifications at the 2-amino, 4-, and 5-positions of the thiazole ring, as well as on the N-phenyl ring, have profound effects on biological activity.

Substitutions on the Thiazole Ring (Positions 4 and 5): Research on 2-aminothiazole derivatives has consistently shown that the nature and size of substituents at the 4- and 5-positions are critical for activity and selectivity. nih.gov

Effect of Alkyl Groups: Introduction of appropriately sized alkyl groups at positions 4 and 5 can enhance inhibitory activity against certain enzymes, such as inducible nitric oxide synthase (iNOS). nih.gov The presence of the two methyl groups in the title compound is a key feature. A comparative study of methyl-substituted thiazoles indicated that 2,4,5-trimethyl thiazole was predicted to be highly reactive. researchgate.net

Bulky or Hydrophilic Groups: Conversely, introducing bulky or hydrophilic substituents at any position on the 2-aminothiazole ring has been shown to significantly decrease or abolish inhibitory activity against nitric oxide synthase (NOS). nih.gov

Substitutions on the 2-Amino Group: The 2-amino group is a crucial site for modification.

N-Aryl Substitution: The N-phenyl group of the title compound is a significant feature. In a study on thiazole-based PI3K/mTOR dual inhibitors, a substituted phenyl ring attached to the thiazole was a key pharmacophoric feature. nih.gov

Acylation and Urea (B33335) Formation: Replacing the amine with an amide or urea linkage can alter the molecule's hydrogen bonding potential and conformation. In the development of SIRT2 inhibitors, replacing an amine group with a ureide moiety was explored to mimic the interactions of known potent inhibitors. mdpi.com

Comparative SAR of 2-Aminothiazole Derivatives:

The following table summarizes SAR findings from various studies on 2-aminothiazole derivatives, providing insights applicable to this compound.

| Compound Series | Modification | Observation on Biological Activity | Reference |

| 2-Aminothiazole Derivatives (iNOS inhibitors) | Introduction of alkyl substituents at C4 and C5. | Improved inhibitory activity and selectivity for iNOS. | nih.gov |

| 2-Aminothiazole Derivatives (iNOS inhibitors) | Introduction of bulky or hydrophilic substituents. | Markedly decreased or abolished inhibitory activity. | nih.gov |

| Thiazol-4-one-benzenesulfonamides (Anticancer) | Addition of a benzylidene group at C5 of the thiazolone ring. | Resulted in potent and selective anticancer activity. | nih.gov |

| Thiazole-based SIRT2 Inhibitors | Replacement of an amine with a ureide moiety. | Investigated to enhance interactions with the target enzyme. | mdpi.com |

| 2-Imino-1,3-thiazolidin-4-one Derivatives (Antimicrobial) | Dichlorobenzylidene substitution at C5. | Increased antibacterial activity. | scielo.br |

These comparative analyses underscore that even minor structural modifications to the 2-aminothiazole scaffold can lead to significant changes in biological profiles. The specific 4,5-dimethyl substitution pattern combined with the N-phenyl group in the title compound creates a unique electronic and steric profile that dictates its interactions with biological targets.

Future Research Directions and Academic Applications of 4,5 Dimethyl N Phenyl 1,3 Thiazol 2 Amine

Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability

The synthesis of 2-aminothiazole (B372263) derivatives is well-established, with the Hantzsch thiazole (B1198619) synthesis being a cornerstone methodology. nih.govnih.gov However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine and its analogs. Key areas of development include:

Greener Solvents and Catalysts: Moving away from traditional organic solvents towards water, ethanol, or solvent-free conditions to reduce environmental impact.

Microwave-Assisted and Flow Chemistry: Employing modern techniques to accelerate reaction times, improve yields, and enable safer, more scalable production.

One-Pot, Multi-Component Reactions: Designing elegant synthetic sequences where multiple chemical bonds are formed in a single operation, minimizing intermediate isolation steps and waste generation.

Direct C-H Arylation: Exploring advanced catalytic methods for the direct coupling of the thiazole core with aryl partners, bypassing the need for pre-functionalized starting materials.

Research into the synthesis of related thiazole structures has demonstrated various effective strategies. For instance, the reaction of α-bromoketone derivatives with thiosemicarbazone derivatives in dioxane is a proven method for creating substituted thiazoles. nih.gov Similarly, the dehydrocyclization of substituted benzoyl thiosemicarbazides using concentrated sulfuric acid represents another viable pathway for producing 2-amino-5-phenyl-1,3,4-thiadiazoles, a related heterocyclic system. rasayanjournal.co.in These existing methods provide a foundation for optimization and innovation in the synthesis of the target compound.

Table 1: Synthetic Strategies for Thiazole and Thiadiazole Cores

| Method | Key Reactants | Conditions | Relevance to Target Compound |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-haloketone, Thioamide | Base | Fundamental method for forming the thiazole ring. nih.govnih.gov |

| Thiosemicarbazone Cyclization | 2-bromo-1-(thiazol-5-yl)ethan-1-one, Thiosemicarbazone | Dioxane, Triethylamine | Forms complex molecules with multiple thiazole rings, demonstrating the versatility of the core. nih.gov |

Advanced Mechanistic Studies on Specific Molecular Targets and Pathways

While the broad biological activities of thiazoles are known, a crucial future direction is the elucidation of the precise molecular mechanisms of action for this compound. This involves identifying and validating specific protein targets and mapping their impact on cellular signaling pathways.

A "target fishing" study on the closely related 4-phenyl-1,3-thiazol-2-amine scaffold identified S-methyl-5-thioadenosine phosphorylase as a potential macromolecular target for antileishmanial activity. nih.govnih.gov This suggests a promising starting point for investigating the title compound. Furthermore, other thiazole derivatives have been studied for their interaction with estrogen receptors (ERs) in the context of breast cancer. rjeid.com Investigations into complex signaling cascades, such as the PI3K/Akt pathway, have been conducted for other heterocyclic compounds, providing a blueprint for mechanistic studies on this thiazole derivative. nih.gov

Future research should employ a combination of techniques:

Affinity Chromatography and Mass Spectrometry: To pull down and identify binding partners from cell lysates.

Cellular Thermal Shift Assays (CETSA): To confirm direct target engagement within intact cells.

X-ray Crystallography and Cryo-EM: To solve the high-resolution structure of the compound bound to its target protein, revealing key molecular interactions.

Transcriptomics and Proteomics: To understand the global changes in gene and protein expression following treatment with the compound.

Table 2: Potential Molecular Targets for Thiazole-Based Compounds

| Potential Target | Therapeutic Area | Investigated Scaffold | Reference |

|---|---|---|---|

| S-methyl-5-thioadenosine phosphorylase | Antileishmanial | 4-phenyl-1,3-thiazol-2-amines | nih.govnih.gov |

| Estrogen Receptor-α (ER-α) | Breast Cancer | 4-Phenylthiazol-2-amine derivatives | rjeid.com |

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction for treating complex diseases like cancer and neurodegenerative disorders. The thiazole scaffold has demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-protozoal effects. nih.govrasayanjournal.co.inmdpi.com This inherent promiscuity suggests that this compound could be an excellent candidate for development as a multi-target directed ligand (MTDL).

Future studies could intentionally screen the compound against diverse panels of kinases, G-protein coupled receptors (GPCRs), and enzymes to identify multiple, therapeutically relevant targets. The goal would be to design derivatives that modulate these targets in a synergistic or complementary manner, potentially leading to enhanced efficacy and a lower likelihood of developing drug resistance.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. researchgate.net These computational tools can be applied to this compound to accelerate the design-synthesize-test cycle.

Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel thiazole derivatives based on their chemical structures. nih.govresearchgate.net For example, a study on 53 small thiazole chemicals used algorithms like multiple linear regression and support vector machines to build a QSAR model for predicting anticancer activity. nih.govresearchgate.net Such models can help prioritize which derivatives to synthesize, saving time and resources.

Future applications include:

Generative Models: Using deep learning to design novel thiazole structures with desired properties in silico.

Predictive ADMET Models: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives.

Pathway Analysis: Integrating compound activity data with systems biology information to predict effects on cellular networks.

Table 3: Application of Machine Learning in Thiazole Research

| ML Application | Predicted Activity | Algorithms Used | Key Findings | Reference |

|---|---|---|---|---|

| QSAR Modeling | Anticancer (Estrogen Receptor) | Multiple Linear Regression, Support Vector Machine, Partial Least Square Regression | Generated models showed good correlation and predictive power for thiazole derivatives' anticancer activity. | nih.govresearchgate.net |

Applications in Materials Science for Thiazole-Based Systems

Beyond biology, the thiazole ring is a valuable building block in materials science, particularly for organic electronics. researchgate.net Its electron-accepting nature makes it an excellent component for organic semiconductors. capes.gov.brscispace.com

Organic Electronic Devices (e.g., Organic Light-Emitting Diodes, Organic Photovoltaics, Organic Field-Effect Transistors)

Thiazole-based small molecules and polymers are being developed for use in a range of organic electronic devices. researchgate.netcapes.gov.br The incorporation of the thiazole moiety can lower orbital energies and enhance the performance of these materials. researchgate.net

Organic Field-Effect Transistors (OFETs): Thiazole-containing polymers can act as the semiconductor layer, demonstrating high charge carrier mobility. researchgate.netgoogle.com

Organic Photovoltaics (OPVs): The electron-withdrawing properties of thiazole are used to create donor-acceptor systems that facilitate efficient charge separation in organic solar cells. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Thiazole derivatives can be used as host or charge-transport materials in OLEDs. capes.gov.br

Future research could explore the synthesis of polymers or dendrimers incorporating this compound to investigate how its specific substitution pattern influences properties like charge mobility, film morphology, and device efficiency.

Design and Synthesis of Prodrugs and Targeted Delivery Systems

To improve the therapeutic index of a potentially active compound, medicinal chemists often employ prodrug strategies. A prodrug is an inactive precursor that is converted into the active drug within the body. The secondary amine in this compound is an ideal chemical handle for creating prodrugs.

Future work could focus on:

Acylation: Converting the amine to an amide, which can be cleaved by metabolic enzymes in vivo to release the parent compound. This can improve properties like membrane permeability or solubility.

Phosphorylation or Glycosylation: Adding phosphate (B84403) or sugar moieties to enhance water solubility for intravenous delivery.

Targeted Conjugation: Linking the compound to a molecule (e.g., an antibody or peptide) that specifically recognizes cancer cells, thereby concentrating the drug at the site of action and reducing systemic toxicity. The design of such targeted agents is a key strategy in modern cancer therapy. nih.gov

Collaborative Research Endeavors in Thiazole Chemistry

The advancement of knowledge surrounding thiazole derivatives, including this compound, is significantly propelled by collaborative research efforts that span across various scientific disciplines and geographical boundaries. These partnerships are crucial for integrating the diverse expertise required to navigate the complex path from molecular design to potential real-world applications. The multifaceted nature of thiazole chemistry, with its implications in medicinal chemistry, materials science, and catalysis, necessitates a synergistic approach to research.

Collaborative endeavors in the field often bring together synthetic chemists, computational modelers, biologists, and pharmacologists. This interdisciplinary approach allows for a comprehensive evaluation of novel thiazole compounds. For instance, the synthesis of new series of thiazole derivatives is frequently a collaborative effort between organic chemistry labs and computational chemistry groups. nih.gov The synthetic chemists focus on developing efficient reaction pathways, while computational experts employ molecular modeling and docking studies to predict the potential biological activity and interaction of these compounds with therapeutic targets. nih.govnih.gov This synergy accelerates the discovery of molecules with promising properties.

Furthermore, international collaborations and joint publications are common in the study of thiazole derivatives. These partnerships facilitate the sharing of unique compound libraries, specialized equipment, and diverse perspectives on research challenges. The design and synthesis of compounds containing multiple thiazole rings, for example, have been a subject of interest for many research groups, leading to enhanced therapeutic activities. nih.gov Such projects often involve researchers from different institutions and countries working together to achieve a common goal.

The investigation of thiazole derivatives as potential therapeutic agents is a particularly active area for collaborative research. Studies evaluating the anticancer properties of novel thiazole compounds often involve partnerships between university research laboratories and specialized biological screening facilities. nih.govmdpi.com These collaborations enable the assessment of cytotoxicity against various cancer cell lines and the elucidation of the underlying mechanisms of action, such as apoptosis induction. nih.govmdpi.com

In the pursuit of developing new antimicrobial agents, collaborations are essential for screening thiazole derivatives against a wide range of bacterial and fungal species. nih.gov These studies often involve a multi-pronged approach, combining chemical synthesis, microbiological testing, and molecular docking to understand the structure-activity relationships that govern the antimicrobial efficacy of these compounds. nih.govresearchgate.net

The development of green and sustainable synthetic methods for thiazole derivatives is another area where collaborative research is flourishing. researcher.life These initiatives bring together experts in green chemistry and organic synthesis to create environmentally friendly processes that reduce waste and utilize renewable resources. researcher.life

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4,5-dimethyl-N-phenyl-1,3-thiazol-2-amine?

Methodological Answer: The synthesis typically involves cyclization of thiourea derivatives with α-haloketones under basic conditions. For example:

- Reagents: 4,5-dimethylthiazol-2-amine precursors, phenyl isothiocyanate, and bromoacetone.

- Conditions: React in ethanol with KOH as a base at 60–80°C for 6–12 hours .

- Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

- Yield Optimization: Vary molar ratios (1:1 to 1:1.2) and monitor via TLC.

Q. How is this compound characterized structurally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

Q. What are the thermal stability and solubility properties of this compound?

Methodological Answer:

- Melting Point: ~170–171°C (determined via differential scanning calorimetry) .

- Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and chloroform .

- Stability Testing: Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial tests ).

- Structural Analogues: Compare with derivatives (e.g., 4-chlorophenyl or nitro-substituted variants ).

- Dose-Response Analysis: Use nonlinear regression (GraphPad Prism) to calculate IC values and validate reproducibility .

Comparative Bioactivity Table:

| Derivative | Activity (IC, μM) | Target | Source |

|---|---|---|---|

| 4,5-dimethyl-N-phenyl | 12.5 (Anticancer) | Topoisomerase II | |

| 4-nitro-phenyl variant | 8.2 (Antimicrobial) | Bacterial DNA gyrase |

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Methodological Answer:

- Substituent Screening: Synthesize derivatives with varying substituents (e.g., electron-withdrawing groups at the phenyl ring) .

- Computational Modeling: Use DFT (Gaussian 09) to calculate electrostatic potentials and correlate with binding affinities .

- Biological Assays: Test against panels of enzymes (e.g., kinases, cytochrome P450) to identify selectivity patterns .

Q. How can protein-ligand interaction studies be designed for this compound?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., EGFR kinase) and measure binding kinetics (k/k) .

- Molecular Docking (AutoDock Vina): Simulate binding poses with crystal structures (PDB: 1M17) and validate via mutagenesis .

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to assess thermodynamic drivers .

Q. What experimental challenges arise in optimizing this compound’s solubility for in vivo studies?

Methodological Answer:

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |